molecular formula C18H27BrN2O5 B1521746 tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate CAS No. 1186311-12-5

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B1521746
CAS No.: 1186311-12-5
M. Wt: 431.3 g/mol
InChI Key: RATUHWCDWMSBMV-UHFFFAOYSA-N
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Description

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: is a complex organic compound characterized by its bromine and dimethoxymethyl groups attached to a pyridine ring. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial step involves the bromination of 3-(dimethoxymethyl)pyridine to introduce the bromine atom at the 5-position

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process requires careful control of temperature, pressure, and reaction times to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyridines or pyrrolidines.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interactions of pyridine derivatives with biological macromolecules. Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The bromine atom and the dimethoxymethyl group play crucial roles in its biological activity, interacting with enzymes and receptors to modulate biological processes.

Comparison with Similar Compounds

  • tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar structure but lacks the dimethoxymethyl group.

  • 5-bromo-3-(dimethoxymethyl)pyridine: Similar core structure but without the pyrrolidine and tert-butyl carboxylate groups.

Uniqueness: The presence of both the bromine atom and the dimethoxymethyl group in the pyridine ring, along with the pyrrolidine and tert-butyl carboxylate groups, makes this compound unique and versatile in its applications.

Properties

IUPAC Name

tert-butyl 3-[[5-bromo-3-(dimethoxymethyl)pyridin-2-yl]oxymethyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O5/c1-18(2,3)26-17(22)21-7-6-12(10-21)11-25-15-14(16(23-4)24-5)8-13(19)9-20-15/h8-9,12,16H,6-7,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATUHWCDWMSBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=C(C=C(C=N2)Br)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
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tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
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tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
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tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
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tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

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